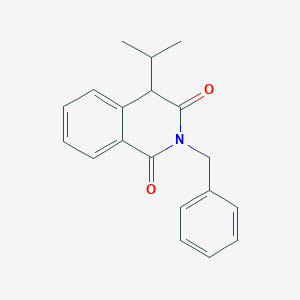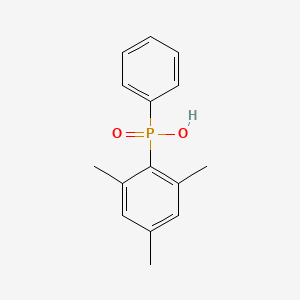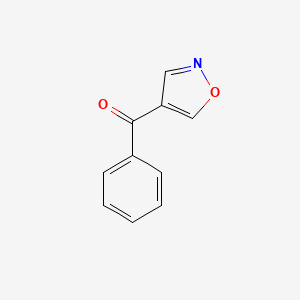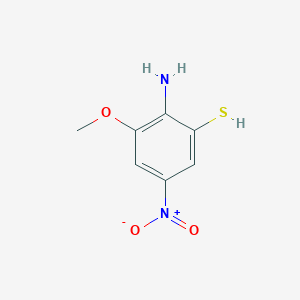
3-Oxopropanenitrile;hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Oxopropanenitrile;hydrate is an organic compound with the molecular formula C3H3NO. It is also known as cyanoacetaldehyde. This compound is a versatile intermediate in organic synthesis, often used in the preparation of various heterocyclic compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Oxopropanenitrile;hydrate can be synthesized through several methods. One common method involves the reaction of cyanoacetic acid with acetic anhydride, followed by dehydration to yield 3-oxopropanenitrile. Another method involves the reaction of malononitrile with formaldehyde under basic conditions .
Industrial Production Methods
In industrial settings, this compound is typically produced through the catalytic hydrogenation of cyanoacetic acid. This method is preferred due to its efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
3-Oxopropanenitrile;hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyanoacetic acid.
Reduction: It can be reduced to form 3-hydroxypropanenitrile.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines and alcohols.
Major Products Formed
Oxidation: Cyanoacetic acid.
Reduction: 3-Hydroxypropanenitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Oxopropanenitrile;hydrate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-oxopropanenitrile;hydrate involves its ability to act as a nucleophile or electrophile in various chemical reactions. It can form covalent bonds with other molecules, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reaction and the compounds being synthesized.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Hydroxypropanenitrile: A reduction product of 3-oxopropanenitrile;hydrate.
Cyanoacetic acid: An oxidation product of this compound.
Malononitrile: A precursor in the synthesis of this compound.
Uniqueness
This compound is unique due to its versatility as an intermediate in organic synthesis. Its ability to undergo various chemical reactions makes it a valuable compound in the synthesis of a wide range of heterocyclic compounds and biologically active molecules.
Eigenschaften
CAS-Nummer |
144602-42-6 |
|---|---|
Molekularformel |
C3H5NO2 |
Molekulargewicht |
87.08 g/mol |
IUPAC-Name |
3-oxopropanenitrile;hydrate |
InChI |
InChI=1S/C3H3NO.H2O/c4-2-1-3-5;/h3H,1H2;1H2 |
InChI-Schlüssel |
FQYDOIJMQZVTAT-UHFFFAOYSA-N |
Kanonische SMILES |
C(C=O)C#N.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![{[4-Chloro-2-(diphenylamino)-1,3-thiazol-5-yl]methylidene}propanedinitrile](/img/structure/B12558049.png)
![N-Acetyl-S-[(E)-(4-fluorophenyl)diazenyl]-D-cysteine](/img/structure/B12558057.png)
![3-[(2-Methoxyethyl)amino]phenol](/img/structure/B12558061.png)



![{5-[4-(Diethylamino)phenyl]penta-2,4-dien-1-ylidene}propanedinitrile](/img/structure/B12558103.png)




![4-Chloro-1-[(4-ethoxyphenyl)ethynyl]-2-fluorobenzene](/img/structure/B12558137.png)
